1-Methyl-4-nitrosopiperazine

Overview

Description

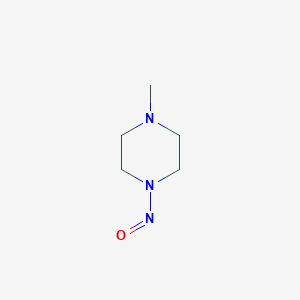

1-Methyl-4-nitrosopiperazine, also known as N-Nitroso-N’-methylpiperazine, is a chemical compound with the molecular formula C5H11N3O . It is a nitrosamine impurity that has been detected in various pharmaceutical products .

Synthesis Analysis

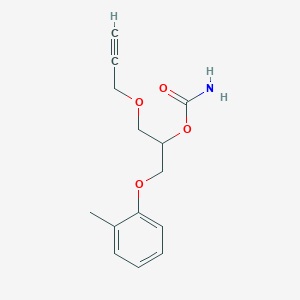

1-Methyl-4-nitrosopiperazine (MNP) is an intermediate for the synthesis of two substrates, 1-methylpiperazine and 1-amino-4-methylpiperazine, which are used for the synthesis of drugs. During the synthesis of 1-amino-4-methylpiperazine, MNP is reduced with zinc powder in acetic acid or with hydrogen using a palladium catalyst .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-nitrosopiperazine consists of a six-membered ring with two nitrogen atoms. The compound has a molecular weight of 129.1603 . It contains a total of 20 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 N-nitroso group (aliphatic) .Chemical Reactions Analysis

The presence of 1-Methyl-4-nitrosopiperazine (MNP) was detected in rifampicin capsules by the United Stated Food and Drug Administration (US FDA) in August 2020 . The results of forced degradation experiments suggest that MNP is formed by the thermal degradation of rifampicin .Physical And Chemical Properties Analysis

1-Methyl-4-nitrosopiperazine has a molecular weight of 129.1603 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications

Detection in Pharmaceutical Products

MNP has been detected in various pharmaceutical products, particularly those containing Rifampicin . Rifampicin is an essential medicine for treating and preventing tuberculosis (TB), a life-threatening infectious disease . The presence of MNP, a genotoxic nitrosamine impurity, in these products has led to the development of efficient methods for its detection .

LC-MS/MS Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the determination of MNP in multicomponent products with Rifampicin . This method was validated in accordance with regulatory guidelines, evaluating parameters such as specificity, accuracy, precision, limit of detection, and limit of quantification .

Impurity Quantification

MNP has been quantified at trace levels in Rifampicin capsules using LC-MS/MS . A total of 27 batches from nine manufacturers in the Chinese market were tested, with MNP being detected in all samples .

Degradation Studies

Studies have been conducted to understand the formation of MNP in Rifampicin products . The results of forced degradation experiments show that the formation of MNP is possible by two mechanisms: through degradation of Rifampicin and the oxidation of 1-amino-4-methyl-piperazine .

Genotoxicity Analysis

MNP is a genotoxic impurity, often identified using the Salmonella typhimurium reverse mutation assay (the Ames test) . These impurities are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular DNA .

Risk Assessment

The presence of MNP in pharmaceutical products poses significant clinical risks and compromises patient safety . Therefore, the regulations for genotoxic impurities have become more stringent over the past few years .

Mechanism of Action

Target of Action

1-Methyl-4-nitrosopiperazine (MNP) is a genotoxic nitrosamine impurity found in various products containing rifampicin .

Mode of Action

Nitrosamines, including mnp, are often electrophiles that react with genetic material, resulting in direct or indirect damage to cellular dna, including the insertion and modification of covalent bonds during dna alkylation, chromosome breakage, dna recombination, and dna replication . This can lead to gene mutation and even the onset of cancer .

Biochemical Pathways

The formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . The presence of 1-amino-4-methyl-piperazine, which comes from the synthesis pathway, was detected in samples of both API and the 4-component rifampicin drug .

Pharmacokinetics

It’s known that the contamination of mnp in rifampicin originates in the manufacturing process of the drug . The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% .

Result of Action

As a genotoxic impurity, mnp can cause severe harm to patients, especially those who require long-term medication . Even very small quantities of drugs that contain genotoxic impurities like MNP can lead to significant clinical risks and compromise patient safety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNP. For instance, the formation of MNP is suggested to occur through the thermal degradation of rifampicin . Furthermore, the presence of 1-methyl-4-nitrosopiperazine (MNP) was detected in rifampicin capsules manufactured by Sanofi–Aventis in August 2020 . Therefore, manufacturing conditions and processes can significantly influence the formation and presence of MNP in pharmaceutical products.

Safety and Hazards

Future Directions

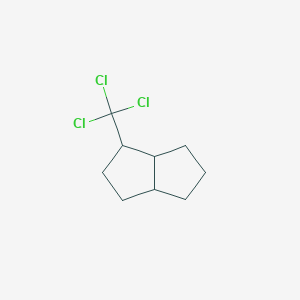

The development of efficient methods for the detection of 1-Methyl-4-nitrosopiperazine is an important objective . A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin . This method will be used to quantitate 1-Methyl-4-Nitrosopiperazine (MNP) in rifampin and 1-Cyclopentyl-4-Nitrosopiperazine (CPNP) in rifapentine drug substance and drug product .

properties

IUPAC Name |

1-methyl-4-nitrosopiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIOKFZXJMDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167574 | |

| Record name | 1-Methyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Nitroso-N'-methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

16339-07-4 | |

| Record name | 1-Methyl-4-nitrosopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N'-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-nitrosopiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-nitrosopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitrosopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROSO-4-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceuticals concerning?

A1: MNP is a cause for concern because it belongs to a class of compounds known as nitrosamines, many of which are considered probable human carcinogens [, ]. This has led to increased scrutiny from regulatory bodies like the FDA, prompting manufacturers to assess and mitigate the risk of nitrosamine contamination in pharmaceutical products [].

Q2: How can the presence of MNP in rifampicin products be explained?

A2: Research suggests that MNP contamination in rifampicin is linked to the manufacturing process and potential degradation pathways [, ]. It can form through the degradation of rifampicin itself or through the oxidation of 1-amino-4-methyl-piperazine, a potential impurity or intermediate in the production process []. Thermal degradation of rifampicin can also lead to MNP formation [].

Q3: What analytical techniques are used to detect and quantify MNP in pharmaceutical products?

A3: Sensitive and specific methods are crucial for detecting trace amounts of MNP. Gas chromatography-mass spectrometry (GC-MS) [] and liquid chromatography-mass spectrometry (LC-MS/MS) [, ] are commonly employed techniques. These methods offer high sensitivity, allowing for the quantification of MNP at parts per billion (ppb) levels, which is essential for ensuring compliance with regulatory limits [].

Q4: What is the significance of studying the mutagenicity of cyclic nitrosamines like MNP?

A4: Understanding the mutagenicity of cyclic nitrosamines is crucial because it provides insights into their potential carcinogenicity []. Research has shown a correlation between the carcinogenicity of certain cyclic nitrosamines in rats and their mutagenicity in bacteria after being metabolized by rat liver enzymes []. This emphasizes the importance of investigating the metabolic activation of these compounds to assess their potential risks to human health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.